2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one
Overview
Description
This compound is a multifunctional biomedical compound exhibiting remarkable potential in studying and treating diverse diseases . It is an impurity formed during the synthesis of Lumefantrine, a fluorene derivative belonging to the aryl amino alcohol class of anti-malarial drugs .
Molecular Structure Analysis
The molecular formula of the compound is C23H27Cl2NO2 . The InChI code is 1S/C23H27Cl2NO/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 . The compound’s 2D and 3D structures can be found in various databases .Chemical Reactions Analysis
The reactivity at position 4 is attenuated in the bromomethyl and phosphorylated derivates, facilitating the selective and systematic functionalization of the fluorenyl system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 420.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 9 . The Exact Mass is 419.1418845 g/mol and the Monoisotopic Mass is also 419.1418845 g/mol . The Topological Polar Surface Area is 40.5 Ų .Scientific Research Applications
1. Improved Manufacturing Process for Antimalarial Drug Matthias Boehm and colleagues (2007) developed an improved manufacturing process for lumefantrine, an active principle in the antimalarial drug Coartem, involving 2,7-Dichloro-9H-fluoren-9-one derivatives. This process included a one-pot synthesis that increased throughput significantly (Boehm et al., 2007).
2. Crystal Structure Analysis H. Klien, Wilhelm Seichter, and E. Weber (2015) analyzed the crystal structure of a derivative of 2,7-Dichloro-9H-fluoren-9-one, providing insights into its molecular conformation and interactions in a crystalline state (Klien et al., 2015).
3. Synthesis of Novel Derivatives with High Purity Divyaraj Puthran and colleagues (2020) described a process for synthesizing novel derivatives of 2,7-Dichloro-9H-fluoren-9-one with excellent purity, showcasing its applicability in commercial production (Puthran et al., 2020).
4. Anticancer and Antimicrobial Potential E. Hussein and colleagues (2020) synthesized new bioactive agents based on 2,7-Dichloro-9H-fluoren-9-one, showing significant antimicrobial activity and potential as anticancer agents (Hussein et al., 2020).
5. Fluorescence Properties and Applications J. Rodríguez and colleagues (2006) synthesized derivatives of 2,7-Dichloro-9H-fluoren-9-one and analyzed their fluorescence properties, indicating potential applications in light-emitting devices (Rodríguez et al., 2006).
6. DNA Binding Studies G. Bischoff and colleagues (2000) conducted studies on 2,7-bis-[(dialkylamino)-acetylamino]-fluoren-9-one derivatives, showing their binding to DNA, which has implications for drug development and biological research (Bischoff et al., 2000).
7. pH Sensor and Computing Switch Zixing Wang, Guo-Chuang Zheng, and P. Lu (2005) synthesized a derivative of 2,7-Dichloro-9H-fluoren-9-one that acted as a fluorescent sensor for pH, also serving as a computing switch with NOR logic gate functionality (Wang et al., 2005).
8. Electrochromic Polymer Development B. Carbas, A. Kıvrak, and A. Önal (2011) created a new electrochromic polymer based on 2,7-Dichloro-9H-fluoren-9-one with high coloration efficiency, useful in electronic display technologies (Carbas et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2NO2/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSOIDFQNPRZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722182 | |
Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
CAS RN |
53221-25-3 | |
Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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